(S)-2-(5-Fluoro-2-nitrophenyl)pyrrolidine
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Overview
Description
(S)-2-(5-Fluoro-2-nitrophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of a fluorine atom and a nitro group on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Fluoro-2-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrobenzaldehyde and (S)-pyrrolidine.
Condensation Reaction: The aldehyde group of 5-fluoro-2-nitrobenzaldehyde reacts with the amine group of (S)-pyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-Fluoro-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(S)-2-(5-Fluoro-2-nitrophenyl)pyrrolidine has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(5-Fluoro-2-nitrophenyl)pyrrolidine depends on its specific biological target. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The presence of the fluorine and nitro groups can enhance binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(5-Fluoro-2-nitrophenyl)pyrrolidine: can be compared with other pyrrolidine derivatives such as:
Uniqueness
- The presence of the fluorine atom in this compound can enhance its lipophilicity, metabolic stability, and binding affinity compared to other halogenated derivatives.
- The nitro group can contribute to the compound’s electron-withdrawing properties, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C10H11FN2O2 |
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Molecular Weight |
210.20 g/mol |
IUPAC Name |
(2S)-2-(5-fluoro-2-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11FN2O2/c11-7-3-4-10(13(14)15)8(6-7)9-2-1-5-12-9/h3-4,6,9,12H,1-2,5H2/t9-/m0/s1 |
InChI Key |
IGAIUYFQILMFGD-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=CC(=C2)F)[N+](=O)[O-] |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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